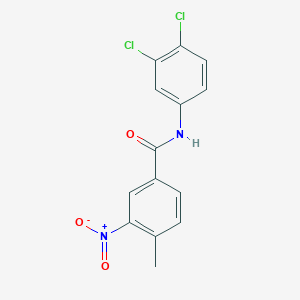

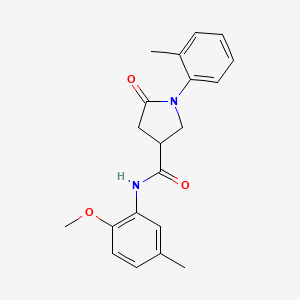

![molecular formula C16H14N4O3S B5566654 3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives like 3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate often involves multistep synthetic pathways that may include the formation of Schiff bases, use of bismuth compounds, and reactions involving sulfonamide groups. For instance, tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate) synthesis through reactions involving tris(3-methylphenyl)bismuth, dimethylbenzenesulfonic acid, and hydrogen peroxide showcases the complexity and specificity of synthetic routes for similar compounds (Sharutin & Sharutina, 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their unique triazole ring, which can engage in various bonding and interactions. X-ray diffraction analysis often reveals the detailed geometry, including bond lengths and angles, and the arrangement of functional groups that influence the compound's reactivity and interactions. The structure of similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate, determined by single-crystal X-ray diffraction, highlights the structural complexity and potential for disorder within these molecules (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical behaviors, including the ability to form complexes, engage in substitution reactions, and act as ligands. The synthesis and conformational analysis of sterically congested imidazolidinone derivatives showcase the chemical versatility and reactivity of compounds within this family (Alswaidan et al., 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. Techniques like X-ray diffraction and thermal analysis provide insights into the crystalline structure and stability of these compounds. For example, the crystal structure analysis of sterically congested imidazolidinone derivatives offers insights into the impact of molecular conformation on physical properties (Alswaidan et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

A study by Lakshman et al. (2014) detailed the facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, including mechanisms and synthetic applications. This work underscores the utility of related compounds in peptide synthesis for amide-bond formation, highlighting their versatility in reactions with alcohols under mild conditions to produce a series of nucleoside-like compounds and substrates for nucleophilic substitution reactions (Lakshman et al., 2014).

Corrosion Inhibition

Ehsani et al. (2015) investigated the inhibitory effect of synthesized 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate on the corrosion of stainless steel in acidic media. The compound exhibited excellent inhibiting properties, with efficiency increasing with concentration. The study provided insights into the adsorption mechanism and the potential application of similar compounds in corrosion protection (Ehsani et al., 2015).

Antioxidant and Corrosion Inhibitors for Lubricating Oils

Habib et al. (2014) synthesized derivatives including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate and evaluated them as antioxidants and corrosion inhibitors for lubricating oil. Some compounds exhibited high antioxidant activity, suggesting their applicability in enhancing the performance and longevity of lubricating oils (Habib et al., 2014).

Biomedical Research

Sumrra et al. (2021) focused on the computational investigation of molecular structures, cholinesterase inhibition, and antibacterial activities of triazole Schiff bases endowed with metal chelates. This study revealed that the synthesized compounds, including Schiff bases and their metal complexes, displayed significant inhibitory activity against cholinesterases and exhibited notable antibacterial properties, demonstrating the potential of such compounds in therapeutic applications (Sumrra et al., 2021).

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including “3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate”, was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-13-5-7-16(8-6-13)24(21,22)23-15-4-2-3-14(9-15)10-19-20-11-17-18-12-20/h2-12H,1H3/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXFSCZTXZEAOM-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)

![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)

![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)